molecular formula C21H34O3 B108258 5alpha-Pregnan-3alpha,11alpha-diol-20-one CAS No. 38398-44-6

5alpha-Pregnan-3alpha,11alpha-diol-20-one

Cat. No.: B108258
CAS No.: 38398-44-6
M. Wt: 334.5 g/mol
InChI Key: NFVCQZNBRFPYOP-MQFJMQJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Pregnan-3alpha,11alpha-diol-20-one is a steroidal compound with the molecular formula C21H34O3 and a molecular weight of 334.49 g/mol . This compound is part of the pregnane family, which is characterized by a 21-carbon skeleton. It is known for its biological activity and relevance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Pregnan-3alpha,11alpha-diol-20-one typically involves multiple steps starting from simpler steroidal precursors. The process often includes hydroxylation reactions at specific positions on the steroid nucleus. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

5alpha-Pregnan-3alpha,11alpha-diol-20-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield diols.

Scientific Research Applications

5alpha-Pregnan-3alpha,11alpha-diol-20-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in various biological processes, including hormone regulation.

    Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and other conditions.

    Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5alpha-Pregnan-3alpha,11alpha-diol-20-one involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, influencing various signaling pathways and biological processes. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Pregnane-11,20-dione, 3,21-dihydroxy-, (3alpha,5beta)-
  • Pregn-4-ene-3,20-dione, 11-hydroxy-, (11alpha)-

Uniqueness

5alpha-Pregnan-3alpha,11alpha-diol-20-one is unique due to its specific hydroxylation pattern and stereochemistry. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[(3R,5S,8S,9S,10S,11R,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVCQZNBRFPYOP-MQFJMQJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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